molecular formula C12H11NO B2650130 5-methyl-1-phenyl-1H-pyrrole-2-carbaldehyde CAS No. 127717-63-9

5-methyl-1-phenyl-1H-pyrrole-2-carbaldehyde

Cat. No.: B2650130
CAS No.: 127717-63-9
M. Wt: 185.226
InChI Key: OPRSPHNNWFIJON-UHFFFAOYSA-N
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Description

5-methyl-1-phenyl-1H-pyrrole-2-carbaldehyde is a chemical compound with the molecular formula C6H7NO . It is a derivative of pyrrole, which is a heterocyclic aromatic organic compound .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string Cc1ccc(C=O)[nH]1 . This indicates that the molecule consists of a pyrrole ring with a methyl group (CH3) and a phenyl group (C6H5) attached to it .

Scientific Research Applications

Synthesis of Main Group Element Compounds

One significant application is in the synthesis of main group element compounds, specifically group 14 5-metallated pyrrole-2-carbaldehydes. These compounds are prepared from corresponding pyrrole-2-carbaldehydes through regiospecific processes involving either lithiation or metallation. This synthesis route has been pivotal in developing new organometallic compounds with potential applications in catalysis and materials science (Denat, Gaspard-Iloughmane, & Dubac, 1992).

Magnetic Materials

Another innovative application involves the use of 1-methyl-1H-pyrrole-2-carbaldehyde oxime as a ligand for coordinating paramagnetic transition metal ions. This has led to the formation of a new {Mn(III)25} barrel-like cluster exhibiting single-molecule magnetic behavior. Such materials are of great interest for their potential uses in quantum computing and information storage technologies (Giannopoulos et al., 2014).

Development of Novel Organic Compounds

The compound has been used in the synthesis of hetaryl analogues of α-benzoins through reactions with phenylglyoxal hydrate. This process demonstrates the compound's utility in creating complex organic molecules with potential applications in pharmaceuticals and agrochemicals (Ivonin et al., 2004).

Sustainable Chemistry

In the context of sustainable chemistry, one study highlights the conversion of carbohydrates into N-substituted 5-(hydroxymethyl)pyrrole-2-carbaldehydes (pyrralines) using a practical method that involves primary amines and oxalic acid. This approach underscores the role of 5-methyl-1-phenyl-1H-pyrrole-2-carbaldehyde derivatives in developing sustainable platform chemicals for producing drugs, food flavors, and functional materials (Adhikary et al., 2015).

Expanded Porphyrins Synthesis

Further research involves the synthesis of expanded porphyrins, where condensation with pyrrole has been utilized to create novel porphyrin derivatives. This synthesis pathway is crucial for the development of new materials with applications in photodynamic therapy and molecular electronics (Maes, Vanderhaeghen, & Dehaen, 2005).

Future Directions

The future directions for research on 5-methyl-1-phenyl-1H-pyrrole-2-carbaldehyde could involve exploring its potential biological activities and applications, given the diverse nature of pyrrole derivatives . Additionally, more studies could be conducted to understand its chemical reactions and synthesis methods.

Properties

IUPAC Name

5-methyl-1-phenylpyrrole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-10-7-8-12(9-14)13(10)11-5-3-2-4-6-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPRSPHNNWFIJON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=CC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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